molecular formula C10H11NO3 B3141243 3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid CAS No. 478148-68-4

3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B3141243
CAS No.: 478148-68-4
M. Wt: 193.2 g/mol
InChI Key: NGLYQLOQMWMXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid is a chemical compound with the CAS Number: 478148-68-4 . It has a molecular weight of 193.2 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c1-10(2)5-14-8-4-11-7(9(12)13)3-6(8)10/h3-4H,5H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 193.2 . Other physical and chemical properties such as solubility, polarity, lipophilicity, and hydrogen bonding capacity are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Reactions

  • Synthesis and Transformation: The study by Bencková and Krutošíková (1999) describes the synthesis of furo[3,2-c]pyridinium N-imides and furo[3,2-c]pyridine N-oxides, demonstrating the chemical transformations these compounds can undergo. These transformations include cycloaddition reactions and the conversion of cyano groups into amide and carboxylic acid (Bencková & Krutošíková, 1999).

Chemical Properties and Reactions

  • Rearrangements and Product Formation

    Kim (1986) discusses the rearrangement of 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester under various conditions, leading to the formation of multiple products. This study highlights the chemical reactivity and potential applications in synthesis (Kim, 1986).

  • Cyclization and Synthesis of Derivatives

    Chigorina, Bespalov, and Dotsenko (2019) describe the reaction of aminothieno[2,3-b]pyridine-2-carboxylic acid esters with dimethyl butynedioate or ethyl propiolate to produce various heterocyclic compounds. This process demonstrates the utility of these compounds in synthesizing complex heterocyclic structures (Chigorina, Bespalov, & Dotsenko, 2019).

  • Quantum Chemical Studies

    Mamarakhmonov et al. (2016) conducted quantum chemical calculations to study the reactions of thieno[2,3-d]pyrimidin-4-one carboxylic acids and their esters with nitrating agents. This research provides insights into the electronic structures and reaction pathways of these compounds (Mamarakhmonov et al., 2016).

Structural Analysis

  • Crystal Structure Analysis: Ye and Tanski (2020) analyzed the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, which is structurally similar to 3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid. Their work provides insights into the hydrogen-bonding network and 3D packing of such compounds (Ye & Tanski, 2020).

Synthetic Applications

  • Ring-Enlargement and Synthetic Transformation: Zhang et al. (2008) developed a method for the ring-enlargement of cyclopropanes, leading to the formation of dihydrofurans. This method can be applied to synthesize 5-aryl-2,3-dihydrofuro[3,2-c]pyridin-4(5H)-ones, indicating potential applications in synthetic chemistry (Zhang et al., 2008).

Properties

IUPAC Name

3,3-dimethyl-2H-furo[2,3-c]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-10(2)5-14-8-4-11-7(9(12)13)3-6(8)10/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLYQLOQMWMXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CN=C(C=C21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid
Reactant of Route 3
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.